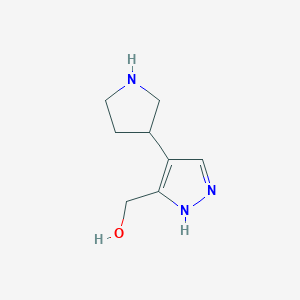
(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is a chemical compound that features a pyrrolidine ring attached to a pyrazole ring, with a methanol group attached to the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic attack on a pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)aldehyde or (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol: Contains a fluorophenyl group instead of a pyrazole ring.
Uniqueness
(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of both pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(4-pyrrolidin-3-yl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c12-5-8-7(4-10-11-8)6-1-2-9-3-6/h4,6,9,12H,1-3,5H2,(H,10,11) |
InChI Key |
ASLOJZAMMVKLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(NN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


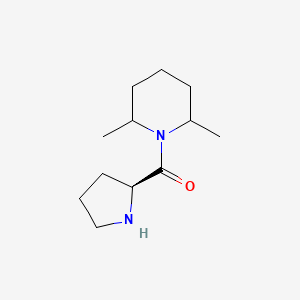
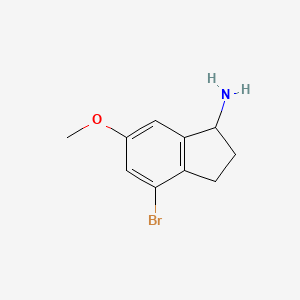
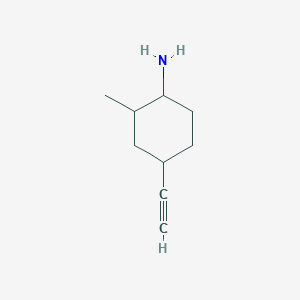
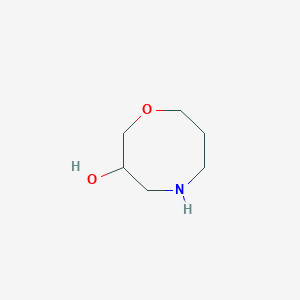


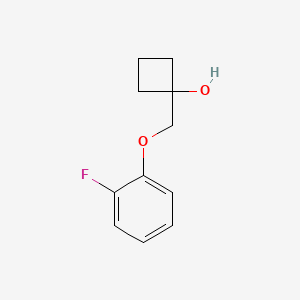
![Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13339562.png)
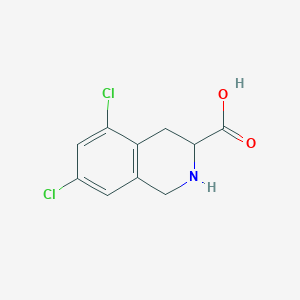

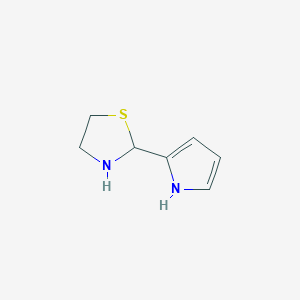

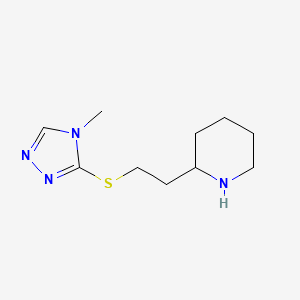
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)
